Tenovin-6

描述

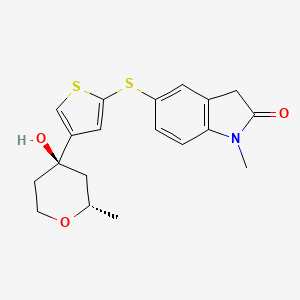

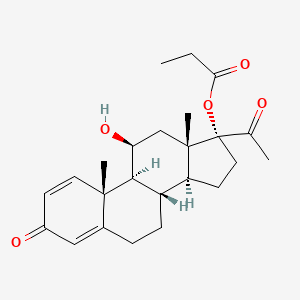

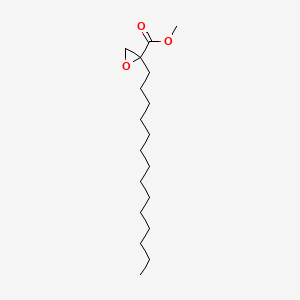

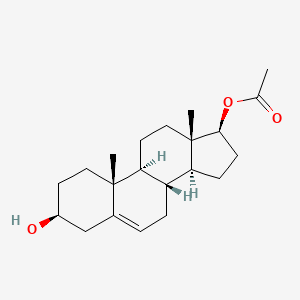

Tenovin-6 is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 5-(dimethylamino)pentanoic acid with the aromatic amino group of N-[(4-aminophenyl)carbamothioyl]-4-tert-butylbenzamide . It has a role as an antineoplastic agent, a Sir2 inhibitor, and a p53 activator .

Synthesis Analysis

The synthesis of Tenovin-6 involves the formal condensation of the carboxy group of 5-(dimethylamino)pentanoic acid with the aromatic amino group of N-[(4-aminophenyl)carbamothioyl]-4-tert-butylbenzamide . Further studies have shown that inhibition by Tenovin-6 was dose-dependent .Molecular Structure Analysis

The molecular formula of Tenovin-6 is C25H34N4O2S . The IUPAC name is 4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide . The InChI and Canonical SMILES are also provided in the PubChem database .Chemical Reactions Analysis

Tenovin-6 inhibits the protein deacetylase activities of purified human SIRT1, SIRT2, and SIRT3 . It also inhibits dihydroorotate dehydrogenase (DHODH) .Physical And Chemical Properties Analysis

The molecular weight of Tenovin-6 is 454.6 g/mol . More detailed physical and chemical properties such as solubility and stability are not available in the retrieved sources.科学研究应用

Cancer Therapy: Activation of p53 Pathway

Tenovin-6 is known for its ability to activate the p53 pathway, which is crucial in cancer therapy. It induces apoptosis and cell-cycle arrest in various cancer cell lines by modulating the p53 protein, a key tumor suppressor gene . This activation leads to the upregulation of genes that promote cell death and inhibit cell proliferation, making Tenovin-6 a potential therapeutic agent for treating cancers like gastric cancer .

Sirtuin Inhibition

As a sirtuin inhibitor, Tenovin-6 targets SIRT1 and SIRT2, which are NAD±dependent deacetylases involved in longevity and metabolic regulation. By inhibiting these enzymes, Tenovin-6 can influence cellular processes like aging, stress resistance, and metabolism, which are relevant in the context of neurodegenerative diseases and cancer .

Neurodegenerative Diseases

Research suggests that Tenovin-6, through its inhibition of sirtuin activity, may have applications in treating neurodegenerative diseases. Sirtuins like SIRT1 and SIRT2 play roles in neuroprotection and neurodegeneration, and their modulation by Tenovin-6 could offer new avenues for therapy in conditions such as Alzheimer’s and Parkinson’s disease .

Autophagy Modulation

Tenovin-6 has been shown to affect autophagic flux, which is the process of cellular degradation and recycling of cellular components. This property is particularly relevant in cancer cells, where Tenovin-6’s modulation of autophagy can lead to increased cell death and may enhance the efficacy of other cancer treatments .

Gastric Cancer Treatment

In gastric cancer cell lines, Tenovin-6 has demonstrated heterogeneous responses, but overall shows promise as a therapeutic agent. It has been observed to work synergistically with chloroquine, an autophagy inhibitor, to increase cytotoxic effects, suggesting a potential combination therapy for gastric cancer treatment .

Cell Cycle and Apoptosis

Tenovin-6 impacts the cell cycle and apoptosis in various cancer types. It has been shown to induce different levels of apoptosis and cell-cycle arrest, which is dependent on the genetic background of the cancer cells. This effect is crucial for eliminating cancer cells and is a significant focus of ongoing cancer research .

作用机制

Target of Action

Tenovin-6 primarily targets the Sirtuin family of proteins, specifically SIRT1 , SIRT2 , and SIRT3 . Sirtuins are class III histone deacetylases (HDACs) that play a crucial role in cellular processes such as aging, inflammation, metabolism, and stress resistance . Tenovin-6 also inhibits dihydroorotate dehydrogenase (DHODH) .

Mode of Action

Tenovin-6 acts as an inhibitor of SIRT1, SIRT2, and SIRT3, thereby preventing their protein deacetylase activities . This inhibition leads to an increase in the acetylation of various proteins, affecting their function . Additionally, Tenovin-6 is known to activate the transcriptional activity of p53 , a tumor suppressor protein .

Biochemical Pathways

The inhibition of SIRT1 by Tenovin-6 leads to the activation of p53 , resulting in the upregulation of p21 , a cyclin-dependent kinase inhibitor . This causes cell cycle arrest, leading to cellular senescence . Furthermore, Tenovin-6 has been shown to impair autophagy, a cellular degradation pathway, by inhibiting autophagic flux .

Result of Action

The activation of p53 and the subsequent upregulation of p21 lead to cell cycle arrest and apoptosis . The inhibition of autophagy by Tenovin-6 also contributes to the induction of apoptosis . Furthermore, Tenovin-6 has been shown to suppress the growth of various cancer cells and eliminate cancer stem cells .

Action Environment

The effectiveness of Tenovin-6 can be influenced by the genetic background of the cancer cells. For instance, the initiation of autophagy following treatment with Tenovin-6 conferred some protective effect on numerous cells . Moreover, the combination of Tenovin-6 with other drugs, such as chloroquine, an autophagy inhibitor, increased the cytotoxic effect by enhancing apoptosis and cell-cycle arrest .

安全和危害

属性

IUPAC Name |

4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O2S/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJSXSQRIUSRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647242 | |

| Record name | 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tenovin-6 | |

CAS RN |

1011557-82-6 | |

| Record name | 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(2-phenylethynyl)phenyl]-N-methylbutan-2-amine](/img/structure/B1662716.png)